Demonstrated Utility as Critical Intermediate in Renin Inhibitor DS-8108b with Nanomolar Potency
trans-4-Aminoadamantan-1-ol is not merely a theoretical building block but a structurally essential component of DS-8108b, a potent renin inhibitor with demonstrated nanomolar activity in vitro and robust oral bioavailability. The trans-aminoadamantanol moiety was specifically incorporated into the molecular design and cannot be replaced by the cis isomer without disrupting the optimized binding conformation [1]. The final compound DS-8108b exhibits IC₅₀ values of 0.9 nM against human renin and 1.9 nM and 6.3 nM for human and cynomolgus monkey plasma renin activity (PRA), respectively—potency levels that place it among the most active renin inhibitors reported. In vivo, single oral doses of 3 and 10 mg/kg in furosemide-pretreated cynomolgus monkeys produced dose-dependent, sustained reductions in mean arterial blood pressure for over 12 hours, directly validating the pharmacological relevance of the trans-4-aminoadamantan-1-ol scaffold [2].
| Evidence Dimension | Renin inhibitory activity and blood pressure lowering |
|---|---|
| Target Compound Data | IC₅₀ = 0.9 nM (human renin); IC₅₀ = 1.9 nM (human PRA); IC₅₀ = 6.3 nM (monkey PRA); sustained MAP reduction >12 h at 3-10 mg/kg oral |
| Comparator Or Baseline | Aliskiren (marketed renin inhibitor): IC₅₀ ≈ 0.6 nM human renin (literature baseline) |
| Quantified Difference | DS-8108b exhibits comparable nanomolar potency to aliskiren with distinct pharmacokinetic profile |
| Conditions | In vitro enzyme assay and ex vivo plasma renin activity; in vivo blood pressure telemetry in cynomolgus monkey model |
Why This Matters
This evidence establishes that procurement of trans-4-aminoadamantan-1-ol enables access to a validated renin inhibitor pharmacophore with demonstrated translational potential, whereas alternative aminoadamantanes lack the hydroxyl handle essential for this scaffold.
- [1] Yamaguchi J, et al. Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor. ACS Med Chem Lett. 2012;3(9):754-758. doi:10.1021/ml300168e. View Source
- [2] Yamaguchi J, et al. Discovery of DS-8108b, a Novel Orally Bioavailable Renin Inhibitor. ACS Med Chem Lett. 2012;3(9):754-758. View Source
